Ethanol, 2-[4-[1-(6,7,10-trioxaspiro[4.5]dec-8-yl)ethenyl]phenoxy]-
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Overview
Description
Ethanol, 2-[4-[1-(6,7,10-trioxaspiro[4.5]dec-8-yl)ethenyl]phenoxy]- is a complex organic compound characterized by its unique spiroacetal structure. This compound is part of a broader class of spiroacetals, which are known for their biological activity and presence in various natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-[4-[1-(6,7,10-trioxaspiro[4.5]dec-8-yl)ethenyl]phenoxy]- involves multiple steps, starting from simpler organic molecules. One common approach is the stereoselective synthesis from d-glucose, which involves the formation of the trioxaspirodecane ring system . The reaction conditions typically include the use of specific catalysts and controlled temperatures to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The precise conditions and reagents used can vary depending on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[4-[1-(6,7,10-trioxaspiro[4.5]dec-8-yl)ethenyl]phenoxy]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of aldehydes or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halides or other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce simpler alcohols.
Scientific Research Applications
Ethanol, 2-[4-[1-(6,7,10-trioxaspiro[4.5]dec-8-yl)ethenyl]phenoxy]- has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of interest in the study of natural products and their biological activities.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which ethanol, 2-[4-[1-(6,7,10-trioxaspiro[4.5]dec-8-yl)ethenyl]phenoxy]- exerts its effects is related to its interaction with specific molecular targets. The spiroacetal structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific biological context and the compound’s application.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.5]decane: Another spiroacetal with a similar ring structure but lacking the additional oxygen atom at position 9.
Monensin A: A polyether ionophore antibiotic with a spiroacetal core, known for its biological activity.
Berkelic Acid: An anticancer agent with a spiroacetal structure, highlighting the potential therapeutic applications of these compounds.
Uniqueness
Ethanol, 2-[4-[1-(6,7,10-trioxaspiro[4.5]dec-8-yl)ethenyl]phenoxy]- is unique due to its specific trioxaspirodecane ring system, which is not commonly found in other natural or synthetic compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
372957-22-7 |
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Molecular Formula |
C17H22O5 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-[4-[1-(6,7,10-trioxaspiro[4.5]decan-8-yl)ethenyl]phenoxy]ethanol |
InChI |
InChI=1S/C17H22O5/c1-13(14-4-6-15(7-5-14)19-11-10-18)16-12-20-17(22-21-16)8-2-3-9-17/h4-7,16,18H,1-3,8-12H2 |
InChI Key |
QSPVKFRWBLTYFW-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1COC2(CCCC2)OO1)C3=CC=C(C=C3)OCCO |
Origin of Product |
United States |
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